molecular formula C10H20ClNO2 B1435979 Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride CAS No. 1955498-21-1

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride

Cat. No.: B1435979
CAS No.: 1955498-21-1
M. Wt: 221.72 g/mol
InChI Key: LHQLGZQHURQKSG-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring a tertiary butyl ester group at position 1 and a primary amine group at position 3, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced water solubility due to the ionic hydrochloride moiety and steric bulk from the tert-butyl group. The compound is primarily utilized in pharmaceutical research as a chiral intermediate or building block for drug candidates, particularly in the synthesis of protease inhibitors or kinase-targeting molecules. Its crystalline nature and stability make it advantageous for scalable synthesis and purification.

Properties

IUPAC Name

tert-butyl 3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-4-5-8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLGZQHURQKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride typically follows a sequence of:

  • Formation of the cyclopentane ring system,
  • Introduction or protection of the amino group,
  • Esterification to form the tert-butyl carboxylate,
  • Conversion to the hydrochloride salt.

Industrial and laboratory-scale syntheses share these fundamental steps but differ in scale, optimization, and equipment used.

Detailed Stepwise Preparation Methods

Step Description Reagents & Conditions Notes
1. Cyclopentane Ring Formation Cyclization reactions to form the cyclopentane backbone Cyclopentadiene as starting material; hetero Diels-Alder reaction catalyzed by copper chloride and 2-ethyl-2-oxazoline; air oxidation Achieves high yield (~80%) of bicyclic intermediates; temperature controlled at 20–30 °C; continuous stirring for 12 hours
2. Amino Group Introduction Selective reduction of nitrogen-oxygen bonds to form amino group Zinc powder in acetic acid or alternative reducing metals (iron, manganese) Selective reduction avoids over-reduction; zinc powder preferred for mild conditions
3. Chiral Resolution Optical separation to obtain enantiomerically pure amine Lipase-catalyzed resolution using vinyl acetate; enzymes such as Novozym 435, Lipozyme TL, or Lipase PS "Amano" SD Enzymatic resolution ensures high optical purity; key for stereochemical control
4. Double Bond Reduction Hydrogenation of double bonds in cyclopentane ring Palladium on carbon catalyst under hydrogen atmosphere Saturates ring system to cyclopentane; mild hydrogenation conditions
5. Deacetylation and Protection Removal of protecting groups and tert-butyl ester protection Lithium hydroxide in methanol for deacetylation; tert-butyl ester protection via reaction with acetyl chloride and isopropanol Protects carboxylate as tert-butyl ester; prepares for hydrochloride salt formation
6. Hydrochloride Salt Formation Conversion of free amine to hydrochloride salt Reaction with HCl in non-aqueous solvent (e.g., diethyl ether or isopropanol) Precipitates hydrochloride salt; facilitates purification and stability

Representative Synthetic Route (Patent-Informed)

A patented method for the preparation of (1R,3S)-3-aminocyclopentane derivatives, closely related to this compound, involves:

  • Oxidation of tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate,
  • Hetero Diels-Alder reaction with cyclopentadiene catalyzed by copper chloride,
  • Selective reduction of N–O bonds with zinc powder,
  • Enzymatic chiral resolution with lipase and vinyl acetate,
  • Hydrogenation over Pd/C,
  • Deacetylation with lithium hydroxide,
  • In situ formation of tert-butyl ester and hydrochloride salt using acetyl chloride and isopropanol.

This method is noted for its short route, high optical purity, and cost-effectiveness.

Alternative Preparation Notes

  • Esterification: The tert-butyl ester is commonly formed by reacting the carboxylic acid intermediate with tert-butyl alcohol in the presence of an acid catalyst, typically under reflux conditions.

  • Amination: Amino group introduction may also be achieved by direct amination of cyclopentane derivatives using ammonia or primary amines under controlled conditions.

  • Protection Strategies: Amines are often protected during synthesis using Boc (tert-butyloxycarbonyl) groups to prevent side reactions. Boc-protected intermediates can be deprotected later to yield the free amine hydrochloride salt.

Analytical and Purification Techniques

  • Purification: Crude products are purified by recrystallization from suitable solvents or by chromatographic methods such as silica gel column chromatography.

  • Characterization: Techniques include:

    • Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm molecular weight,
    • Proton and Carbon-13 Nuclear Magnetic Resonance (¹H/¹³C NMR) for structural elucidation and stereochemistry,
    • Melting point determination for purity assessment,
    • Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess measurement.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose/Outcome
Cyclization Catalyst CuCl₂, 2-ethyl-2-oxazoline Efficient ring formation
Reducing Agent Zn powder in AcOH Selective N–O bond reduction
Enzymatic Resolution Lipase (Novozym 435, etc.) + vinyl acetate Chiral purity enhancement
Hydrogenation Catalyst Pd/C Saturation of double bonds
Deprotection Base LiOH in MeOH Removal of acetyl protecting groups
Esterification tert-Butyl alcohol + acid catalyst Formation of tert-butyl ester
Hydrochloride Formation HCl in ether or isopropanol Salt formation for stability

Research Findings and Industrial Relevance

  • The described synthetic routes enable scalable production with high yield and stereochemical control, essential for pharmaceutical applications where enantiopurity impacts biological activity.

  • Continuous flow reactors and automated synthesis systems are increasingly employed industrially to improve reaction efficiency and reproducibility.

  • The hydrochloride salt form improves compound stability and solubility, facilitating downstream processing and formulation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride has the molecular formula C10H20ClNO2C_{10}H_{20}ClNO_2 and a molecular weight of approximately 221.72 g/mol. The compound features a tert-butyl group attached to a cyclopentane ring, which is further substituted with an amino group and a carboxylate ester. This unique structure imparts distinct chemical properties that facilitate its use in various applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structural characteristics make it suitable for developing new synthetic methodologies. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of complex organic molecules.

Examples of Reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can produce alcohols or amines.
  • Substitution : Can generate substituted cyclopentane derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may act as a ligand for specific enzymes or receptors, influencing various biological pathways.

Potential Therapeutic Areas:

  • Neuroprotection : Studies suggest that related compounds exhibit neuroprotective properties, indicating possible applications in treating neurodegenerative diseases.
  • Anti-tumor Activity : In vitro studies have shown that compounds with similar structures can enhance immune responses and exhibit anti-tumor activities against cancer cells.
  • Inflammation Modulation : The compound may reduce inflammation markers, suggesting potential use in inflammatory conditions.

Biological Research

This compound is investigated for its interactions with biological macromolecules. Its ability to modulate enzyme activity positions it as a valuable biochemical probe for studying metabolic pathways.

Study on Anti-inflammatory Properties

A study involving cyclopentane derivatives demonstrated significant reductions in cytokine levels in models of arthritis. This suggests that this compound may possess similar anti-inflammatory effects.

Neuroprotective Mechanisms

Research focusing on cyclopentane derivatives indicated protective effects against oxidative stress in neuronal cells, which could be relevant for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride and two analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₀H₁₈NO₂·HCl ~220.5 -NH₂ (position 3), -COO-tert-butyl (position 1), HCl Primary amine, ester, hydrochloride salt
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C₁₃H₂₅NO₂ 235.3 -CH₂NH₂ (position 4), -C₂H₅ (position 2) Secondary amine, ester, ethyl substituent
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 -CH₂OH (position 3), -C₆H₄-OCH₃ (position 4) Hydroxymethyl, aryl ether, pyrrolidine ring
Key Observations:

Ring Size and Substituent Positioning: The target compound’s cyclopentane ring contrasts with the pyrrolidine (5-membered nitrogen-containing ring) in ’s compound. The smaller cyclopentane ring increases ring strain but may enhance conformational rigidity for stereochemical control in synthesis . Substituent positions (e.g., amine at position 3 vs. aminomethyl at position 4 in ’s compound) significantly influence reactivity. The primary amine in the target compound enables direct nucleophilic reactions, while the aminomethyl group in the ethyl-substituted analog requires activation for further functionalization .

Hydrochloride Salt vs. Free Amine :

  • The hydrochloride salt improves aqueous solubility (critical for biological assays) compared to the free amine forms of the analogs. However, it may reduce lipid membrane permeability, limiting applications in central nervous system (CNS) drug candidates.

In contrast, the target compound’s unsubstituted cyclopentane allows for more flexible derivatization.

This compound:

While explicit synthesis details are absent in the provided evidence, a plausible route involves:

Esterification : Cyclopentane-1,3-dicarboxylate precursors may undergo selective tert-butyl esterification.

Amine Introduction : Reduction of a nitro group or substitution of a leaving group (e.g., bromide) at position 3.

Salt Formation : Treatment with HCl to stabilize the amine.

Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate :
  • Step A : LAH reduction of a diester to a hydroxymethyl intermediate.
  • Step B : Mesylation of the alcohol to create a leaving group.
  • Step C: Displacement with an amine source (e.g., ammonia) to form the aminomethyl group.

This pathway highlights the use of protecting groups (tert-butyl ester) and stepwise functionalization, which may also apply to the target compound’s synthesis.

Reactivity Insights:
  • The target compound’s primary amine is more reactive in acylation or alkylation reactions than the secondary amine in the ethyl-substituted analog.
  • The hydroxymethyl group in the pyrrolidine derivative () offers a site for further oxidation or conjugation, whereas the target compound’s amine is directly available for derivatization.

Biological Activity

Overview

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is recognized for its structural properties that facilitate its role in organic synthesis and pharmaceutical research. The compound features a tert-butyl group attached to a cyclopentane ring, further substituted with an amino group and a carboxylate ester, which contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can function as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Activation : It might activate specific receptors, influencing signal transduction pathways that are crucial for cellular responses.
  • Modulation of Cellular Processes : By interacting with cellular components, it can affect processes such as cell proliferation, differentiation, and apoptosis.

Research Findings

Recent studies have explored the pharmacological properties of this compound, highlighting its potential applications in various therapeutic areas:

  • Neuroprotective Effects : Research indicates that derivatives of cyclopentane carboxylic acids exhibit neuroprotective properties, suggesting that this compound may have similar effects in neurodegenerative diseases .
  • Anti-tumor Activity : In vitro studies have shown that compounds with similar structures can enhance immune responses and exhibit anti-tumor activities against cancer cells .
  • Inflammation Modulation : The compound has been implicated in reducing inflammation markers in animal models, indicating potential use in inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Tert-butyl 1-aminocyclopentane-1-carboxylateSimilar cyclopentane structure; different substitutionModerate enzyme inhibition
Tert-butyl carbamateContains carbamate instead of carboxylateLimited receptor interaction
Cyclopentane derivativesVarying substituents affecting reactivityDiverse biological activities

Case Studies

Several case studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anti-inflammatory Properties : A study involving a related cyclopentane derivative demonstrated significant reductions in cytokine levels in models of arthritis . This suggests that this compound may also possess similar anti-inflammatory effects.
  • Neuroprotective Mechanisms : Research focusing on cyclopentane derivatives indicated protective effects against oxidative stress in neuronal cells, which could be relevant for developing treatments for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride?

  • Methodological Answer : A typical synthesis involves:
  • Protection of the amine : Use tert-butyl chloroacetate or tert-butyl carbamate derivatives to protect the amine group during cyclopentane ring formation. For example, tert-butyl esters are often employed due to their stability under basic conditions .
  • Cyclization : Utilize stereoselective cyclization reagents (e.g., TiCl₄) to form the cyclopentane backbone while retaining the tert-butyl carboxylate group .
  • Hydrochloride salt formation : React the free amine with HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, followed by recrystallization for purity .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • ESI-MS (Electrospray Ionization Mass Spectrometry) : Confirm molecular weight and fragmentation patterns (e.g., m/z 137.1 [M+H]+ for related carbamate hydrochlorides) .
  • ¹H/¹³C NMR : Analyze chemical shifts for the cyclopentane ring protons (δ 1.5–2.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). Stereochemical assignments require NOESY or COSY for spatial correlations .
  • Melting Point : Compare observed m.p. (e.g., 137.1°C for structurally similar hydrochlorides) with literature values to verify purity .

Q. What are the key considerations for ensuring stereochemical purity during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,3R)- or (1S,3S)-configured esters) to control stereochemistry .
  • Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) to separate diastereomers post-synthesis .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) can resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the hydrochloride salt?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance solubility of intermediates, reducing side reactions .
  • Acid stoichiometry : Control HCl gas flow during salt formation to avoid over-protonation, which can degrade the tert-butyl group .
  • Temperature gradients : Perform reactions at –20°C to stabilize reactive intermediates (e.g., carbocations) during cyclization .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Cross-validation : Combine multiple techniques (e.g., IR for carbonyl confirmation, X-ray for absolute configuration) to resolve discrepancies between NMR and MS data .
  • Dynamic NMR : Investigate rotational barriers in the cyclopentane ring if splitting patterns suggest conformational exchange .
  • Computational modeling : Use DFT (Density Functional Theory) to predict NMR shifts or compare with crystallographic data from SHELX-refined structures .

Q. What advanced purification techniques are effective for isolating the hydrochloride salt form?

  • Methodological Answer :
  • Ion-exchange chromatography : Separate hydrochloride salts from neutral byproducts using Dowex® 50WX2 resin .
  • Anti-solvent crystallization : Add hexane to a concentrated ethanolic solution of the compound to induce selective precipitation .
  • High-vacuum sublimation : For thermally stable derivatives, sublimation at 0.1 mBar can yield ultrapure crystals for X-ray studies .

Data Contradiction Analysis

  • Example : If NMR suggests a trans-3-aminocyclopentane configuration, but ESI-MS indicates a molecular ion inconsistent with the expected mass:
    • Re-examine synthetic steps for potential racemization (e.g., acidic conditions during deprotection) .
    • Perform HRMS (High-Resolution Mass Spectrometry) to rule out isotopic interference .
    • Validate via independent synthesis of both cis/trans isomers using PharmaBlock’s stereochemically defined intermediates (e.g., PBN20121238 and PBN20121239) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride
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Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride

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